![molecular formula C8H14N2O6S B2694858 Diethyl {[(aminosulfonyl)amino]methylene}malonate CAS No. 21045-65-8](/img/structure/B2694858.png)
Diethyl {[(aminosulfonyl)amino]methylene}malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds often involves the malonic ester synthesis, a chemical reaction where diethyl malonate or another ester of malonic acid is alkylated at the carbon alpha (directly adjacent) to both carbonyl groups, and then converted to a substituted acetic acid .Scientific Research Applications
1. Synthesis of Heterocyclic Systems
- Diethyl 2-((4-nitroanilino)methylene)malonate is used in synthesizing various quinoline derivatives with biological activities like antiviral, immunosuppressive, anticancer, and photoprotector properties (Valle et al., 2018).
2. Supramolecular Assembly Formation
- Studies on derivatives of diethyl 2-(((aryl)amino)methylene)malonate reveal insights into their supramolecular assembly formation, assisted by non-covalent interactions, which is significant for understanding molecular structures and interactions (Shaik et al., 2019).
3. Solid-Phase Synthesis of Oligonucleotide Glycoconjugates
- This compound has been observed in the stepwise aminolysis, which is crucial for the preparation of complex molecules like oligonucleotide glycoconjugates, having applications in molecular biology (Katajisto et al., 2004).
4. Polymerization Initiator
- Methylene bis(diethyl malonate)–cerium ammonium nitrate redox couple is used as an initiator in polymerization processes, crucial for creating polymers with specific properties (Bıçak & Özeroğlu, 2001).
5. Formation of Fluoro-Aminosulfenamides
- Diethylaminosulfur trifluoride, a derivative, is used for fluoro–aminosulfenylation of active methylene compounds, producing α-fluorinated α-sulfenamides, important in organic synthesis (Saidalimu et al., 2016).
6. Synthesis of Fluorescent Indicators
- Derivatives of diethyl {[(aminosulfonyl)amino]methylene}malonate are used in creating fluorescent photoinduced electron transfer (PET) indicators, significant in chemical sensing and molecular fluorescence studies (Pereira & Gehlen, 2006).
7. Role in Amino Acid Analysis
- Used in the protection and esterification of amino acids, essential in biochemical research and analysis (Alaiz et al., 1989).
properties
IUPAC Name |
diethyl 2-[(sulfamoylamino)methylidene]propanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O6S/c1-3-15-7(11)6(8(12)16-4-2)5-10-17(9,13)14/h5,10H,3-4H2,1-2H3,(H2,9,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFYTQSQUYDHQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNS(=O)(=O)N)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl {[(aminosulfonyl)amino]methylene}malonate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.